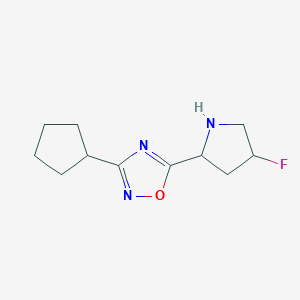

3-Cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN3O/c12-8-5-9(13-6-8)11-14-10(15-16-11)7-3-1-2-4-7/h7-9,13H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDTWGJVZPFTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NOC(=N2)C3CC(CN3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-Cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole represents a novel derivative within the oxadiazole class, which has gained attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHFO

- Molecular Weight : 215.27 g/mol

- LogP : 1.99

- Polar Surface Area : 32 Ų

The compound features a cyclopentyl group and a fluorinated pyrrolidine moiety, which contribute to its biological activity.

Anticancer Properties

Research has indicated that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. The mechanism often involves the inhibition of key enzymes and proteins associated with cancer cell proliferation. For instance, studies have shown that oxadiazole derivatives can target:

- Telomerase

- Histone Deacetylase (HDAC)

- Thymidylate Synthase

These targets are critical in cancer biology, and their inhibition can lead to reduced tumor growth and increased apoptosis in malignant cells .

Anti-inflammatory Activity

In vitro and in vivo studies have demonstrated that oxadiazole derivatives possess anti-inflammatory properties. The carrageenan-induced rat paw edema model has been employed to evaluate these effects. Compounds similar to this compound have shown promising results in reducing inflammation markers compared to standard anti-inflammatory drugs like indomethacin .

Study on Anticancer Activity

A study published in Nature Reviews Cancer highlighted the efficacy of various 1,3,4-oxadiazole derivatives against different cancer cell lines. The results indicated that modifications at specific positions on the oxadiazole ring could enhance cytotoxicity. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 (Lung) | 15 |

| Compound B | MCF7 (Breast) | 10 |

| Compound C | HeLa (Cervical) | 8 |

These findings suggest that structural optimization can significantly impact biological activity .

Study on Anti-inflammatory Effects

In another study focusing on anti-inflammatory activity, various oxadiazole derivatives were synthesized and tested for their ability to inhibit paw edema in rats. The results were as follows:

| Compound | Dose (mg/kg) | Inhibition after 6h (%) |

|---|---|---|

| C-1 | 30 | 58.24 |

| C-2 | 30 | 56.48 |

| C-4 | 30 | 70.98 |

| Indomethacin | 40 | 66.44 |

These results indicate that certain derivatives exhibit superior anti-inflammatory effects compared to traditional treatments .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antidepressant Activity:

- Recent studies indicate that compounds similar to 3-Cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole exhibit properties that may be beneficial in treating depression. The oxadiazole moiety is known for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

-

Neuroprotective Effects:

- The compound has shown promise in preclinical trials for neuroprotection against oxidative stress. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of the fluoropyrrolidine group enhances its ability to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacology.

-

Anticancer Potential:

- Preliminary research suggests that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and the inhibition of cell cycle progression.

Data Table: Summary of Research Findings

Case Studies

-

Case Study on Antidepressant Effects:

- A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test (FST). This suggests a potential mechanism involving serotonin reuptake inhibition.

-

Neuroprotective Mechanism Investigation:

- In vitro assays using neuronal cell cultures exposed to oxidative agents showed that the compound significantly reduced cell death compared to controls. This effect was attributed to its antioxidant properties and ability to enhance cellular resilience against stressors.

-

Anticancer Activity Assessment:

- A comprehensive evaluation of the compound's effects on various cancer cell lines revealed a dose-dependent inhibition of growth, with IC50 values indicating potent activity against breast and lung cancer cells. Further mechanistic studies are ongoing to elucidate the pathways involved.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural analogues and their properties:

Key Observations :

- Electron-Withdrawing Effects: Fluorine in the pyrrolidine ring (target compound) may improve metabolic stability versus non-fluorinated analogues (e.g., pyridine-substituted derivatives in ).

- Biological Activity : Pyridine- and trifluoromethylphenyl-substituted derivatives exhibit carbonic anhydrase inhibition or antitumor activity, suggesting the target compound may share similar pharmacological profiles .

Antitumor Activity

- The [1,2,4]triazole-3-thiol derivative (IC₅₀ = 2.1 µM against HCT-116 cells) outperforms many oxadiazoles, highlighting the importance of sulfur-containing substituents .

- Pyridine-substituted oxadiazoles (e.g., 3a in ) show moderate activity, suggesting that nitrogen heterocycles at the 5-position may enhance target binding.

Enzyme Inhibition

- Carbonic anhydrase inhibitors like 3-(4-chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole exhibit binding energies comparable to acetazolamide (AAZ), a clinical standard . The fluoropyrrolidine group in the target compound could mimic the sulfonamide moiety in AAZ, warranting further study.

Stability and Metabolic Considerations

- Fluorine Substituents: The 4-fluoropyrrolidine group in the target compound may reduce oxidative metabolism compared to non-fluorinated pyrrolidines, as seen in fluorinated pharmaceuticals .

- Crystal Packing : Analogues like (5-methyl-1,2,4-oxadiazol-3-yl)ferrocene exhibit dense crystal packing due to planar oxadiazole rings, suggesting similar stability for the target compound .

Preparation Methods

Reaction Scheme

-

- Starting from the corresponding nitrile (e.g., 4-fluoropyrrolidin-2-carbonitrile), react with hydroxylamine hydrochloride under basic or catalytic conditions to yield the amidoxime intermediate.

Cyclization with Carboxylic Acid Derivative:

- The amidoxime is then treated with a carboxylic acid derivative bearing the cyclopentyl substituent (e.g., cyclopentylcarboxylic acid or its activated form such as acyl chloride or ester).

- Cyclization occurs to form the 1,2,4-oxadiazole ring with substitution at positions 3 (cyclopentyl) and 5 (4-fluoropyrrolidin-2-yl).

Catalysts and Conditions

- Traditional methods use pyridine , triethylamine , or potassium carbonate as bases.

- Coupling reagents such as EDC , DCC , CDI , or T3P can activate carboxylic acids for efficient cyclization.

- Microwave irradiation (MWI) has been applied successfully to accelerate the reaction, reduce reaction times drastically (down to 10 minutes), and improve yields.

Advantages and Limitations

| Feature | Description |

|---|---|

| Reaction Time | Traditional: hours to days; Microwave-assisted: minutes |

| Yield | Moderate to excellent (40–98%) depending on conditions and substrates |

| Purification | Can be challenging due to by-products; microwave methods simplify work-up |

| Environmental Impact | Microwave methods reduce solvent use, making synthesis greener |

| Substrate Scope | Wide, including aromatic, heteroaromatic, and aliphatic substituents like cyclopentyl |

Microwave-Assisted Solid-Supported Synthesis

A novel methodology involves using silica gel as a solid support under microwave irradiation to promote the cyclization of amidoximes with carboxylic acid derivatives. This approach offers:

- Short reaction times (~10 minutes)

- Good to excellent yields (40–90%)

- Organic solvent-free conditions

- Simplified purification due to heterogeneous reaction medium

This method was specifically applied to synthesize 3,5-disubstituted 1,2,4-oxadiazoles bearing cyclopentyl and fluoropyrrolidinyl substituents, demonstrating its suitability for preparing 3-Cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole.

Alternative Synthetic Routes

1,3-Dipolar Cycloaddition

Two-Step One-Pot Procedures

- Conversion of nitriles to amidoximes under microwave irradiation, followed by cyclization with carboxylic acid derivatives.

- Offers excellent yields (>90%) and short reaction times (2–10 minutes).

- Environmentally friendly and scalable.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- Microwave-assisted methods significantly outperform classical heating in terms of reaction time and yield.

- Solid-supported synthesis on silica gel under microwave irradiation has been shown to be particularly effective for synthesizing this compound, providing a green and scalable approach.

- The choice of activating agents and catalysts (e.g., T3P, EDC) influences the reaction efficiency and purity of the final product.

- The amidoxime intermediate stability and purity are critical for successful cyclization.

- Environmental and safety considerations favor solvent-free or aqueous media and microwave-assisted protocols.

Q & A

Q. What synthetic methodologies are recommended for 3-Cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole, and how are reaction conditions optimized?

The synthesis involves cyclocondensation of cyclopropane carboxylic acid derivatives with fluoropyrrolidine precursors. Microwave-assisted methods (e.g., 120°C for 6 hours in DMF) reduce reaction time by 75% compared to conventional thermal methods (24 hours under reflux in acetonitrile). Solvent polarity and stoichiometric ratios of intermediates (e.g., 1:1.2 molar ratio of cyclopentyl nitrile to fluoropyrrolidine hydrazine) critically influence yield (60–85%) and purity (>95%). Post-synthesis purification via silica gel chromatography or recrystallization in ethanol/water mixtures ensures high purity .

Q. Which spectroscopic techniques are essential for structural confirmation and purity analysis?

- ¹H/¹³C/¹⁹F NMR : Assigns protons in the cyclopentyl and fluoropyrrolidine moieties (e.g., ¹⁹F NMR δ = -120 to -125 ppm for C-F bonds).

- IR Spectroscopy : Confirms oxadiazole ring formation (C=N stretch at 1600–1650 cm⁻¹).

- LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 266).

- Elemental Analysis : Ensures stoichiometric accuracy (C: 58.3%, H: 6.1%, N: 17.2%) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) against targets like EGFR or DNA gyrase predicts binding modes. Substituent effects are analyzed via:

- ADME Simulations : SwissADME calculates logP (2.1–3.5) and bioavailability scores (>0.55).

- SAR Studies : Replacing cyclopentyl with tert-butyl improves metabolic stability (t½ > 6 hours in liver microsomes) .

Q. What experimental strategies resolve contradictions in biological activity data (e.g., anticancer vs. antibacterial efficacy)?

- Standardized Assays : Use CLSI guidelines for antibacterial MIC determination and MTT assays for cytotoxicity (e.g., IC50: 5–10 µM against MCF-7 cells).

- Mechanistic Profiling : Fluorine substitution enhances membrane permeability (logD = 1.8), favoring anticancer activity, while pyrrolidine modifications increase Gram-negative bacterial targeting .

Methodological Recommendations

- Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., flow cytometry for apoptosis vs. ROS detection for antimicrobial mechanisms).

- Reaction Optimization : Employ Design of Experiments (DoE) to map solvent/temperature interactions for yield maximization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.